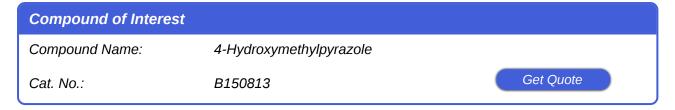


A Technical Guide to 4-Hydroxymethylpyrazole for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **4- Hydroxymethylpyrazole** (4-HMP), a valuable heterocyclic organic compound for a range of research applications. This guide details its chemical and physical properties, identifies commercial suppliers, and outlines key experimental protocols for its use, particularly in the context of drug metabolism and enzyme inhibition studies.

Introduction to 4-Hydroxymethylpyrazole

4-Hydroxymethylpyrazole, also known as (1H-Pyrazol-4-yl)methanol, is a pyrazole derivative characterized by a hydroxymethyl group substituted at the 4-position of the pyrazole ring.[1] Pyrazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[2][3] 4-HMP, a metabolite of the alcohol dehydrogenase inhibitor fomepizole (4-methylpyrazole), is a subject of research in its own right, particularly in studies of alcohol metabolism and as a potential modulator of enzymatic pathways.[4][5]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer **4-Hydroxymethylpyrazole** for research purposes. The quality and purity of the compound can vary between suppliers, making it crucial for researchers to select a product that meets the specific requirements of their experimental



setup. Below is a comparative summary of key quantitative data from several prominent suppliers.

Supplier	Product Number	CAS Number	Molecul ar Formula	Molecul ar Weight (g/mol)	Purity	Appeara nce	Storage
MedChe mExpres s	HY- 33914	25222- 43-9	C4H6N2 O	98.11	≥99.74% (HPLC) [6]	White to off-white solid[6]	Powder: -20°C (3 years), 4°C (2 years)[6]
Sigma- Aldrich	CIAH987 EF73E	25222- 43-9	C4H6N2 O	98.10	-	-	-
Cayman Chemical	-	25222- 43-9	C4H6N2 O	98.1	-	-	-
Ambeed	A949926	25222- 43-9	C4H6N2 O	98.11	-	-	-
Biosynce	-	25222- 43-9	C4H6N2 O	98.11	>97%	-	-

Note: "-" indicates data not readily available on the supplier's public documentation. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier for lot-specific data. A sample Certificate of Analysis from MedChemExpress for a related pyrazole compound indicates that detailed information on purity (via HPLC and LCMS), appearance, and spectral data (¹H NMR) should be expected.[7][8][9]

Key Experimental Protocols In Vitro Inhibition of Alcohol Dehydrogenase (ADH)

4-Hydroxymethylpyrazole is known to be an inhibitor of alcohol dehydrogenase, the primary enzyme responsible for the metabolism of ethanol and other alcohols.[10] The following



protocol is a generalized procedure for assessing the inhibitory potential of 4-HMP on ADH activity in vitro.

Objective: To determine the inhibitory effect of **4-Hydroxymethylpyrazole** on the activity of alcohol dehydrogenase.

Materials:

- Human or equine liver alcohol dehydrogenase (ADH)
- 4-Hydroxymethylpyrazole
- Ethanol (substrate)
- Nicotinamide adenine dinucleotide (NAD+), oxidized form
- Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
- Spectrophotometer capable of measuring absorbance at 340 nm
- 96-well UV-transparent microplates

Experimental Workflow:



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Figure 1: Experimental workflow for an in vitro alcohol dehydrogenase inhibition assay.

Procedure:



Reagent Preparation:

- Prepare a stock solution of ADH in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
- Prepare a stock solution of NAD+ in phosphate buffer (e.g., 10 mM).
- Prepare a series of ethanol dilutions in phosphate buffer to determine the Michaelis-Menten constant (Km).
- Prepare a stock solution of 4-Hydroxymethylpyrazole in a suitable solvent (e.g., water or DMSO) and create a serial dilution to test a range of concentrations.

Assay Setup:

- In a 96-well microplate, add the following to each well:
 - Phosphate buffer to bring the final volume to 200 μL.
 - NAD+ to a final concentration of 2.5 mM.
 - ADH enzyme.
 - Varying concentrations of 4-HMP or the vehicle control.
- Pre-incubate the plate at 37°C for 5 minutes.

· Reaction and Measurement:

- Initiate the enzymatic reaction by adding ethanol to a final concentration near its Km value.
- Immediately begin measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record readings every 30 seconds for 5-10 minutes.

Data Analysis:

 Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time curve.



 Plot the percentage of inhibition versus the logarithm of the 4-HMP concentration to determine the IC50 value.

In Vitro Drug Metabolism Studies

4-Hydroxymethylpyrazole can be used in in vitro drug metabolism studies, for instance, to investigate its own metabolic fate or its effect on the metabolism of other compounds. These studies often utilize liver microsomes or hepatocytes.[11][12]

Objective: To assess the metabolic stability of **4-Hydroxymethylpyrazole** in human liver microsomes.

Materials:

- Human liver microsomes (pooled)
- 4-Hydroxymethylpyrazole
- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (for quenching the reaction)
- LC-MS/MS system for analysis

Experimental Workflow:



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Figure 2: Workflow for an in vitro drug metabolism study using liver microsomes.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of 4-HMP in a suitable solvent. The final incubation concentration is typically in the low micromolar range.
 - Prepare a suspension of human liver microsomes in phosphate buffer.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - In microcentrifuge tubes, combine the phosphate buffer, microsomal suspension, and 4-HMP.
 - Pre-warm the mixture at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be included.
 - Incubate the tubes at 37°C in a shaking water bath.
- Sampling and Quenching:
 - At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
 - Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an appropriate internal standard.
- Sample Processing and Analysis:
 - Vortex the quenched samples and centrifuge to pellet the precipitated protein.
 - Transfer the supernatant to a new plate or vials for analysis.

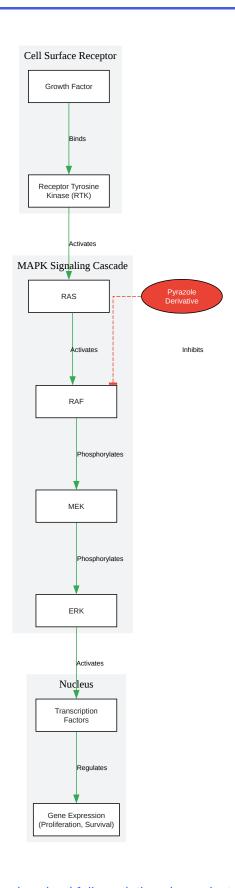


- Analyze the samples using a validated LC-MS/MS method to quantify the amount of 4-HMP remaining at each time point.
- Data Analysis:
 - Plot the natural logarithm of the percentage of 4-HMP remaining versus time.
 - Determine the elimination rate constant (k) from the slope of the linear regression line.
 - Calculate the in vitro half-life ($t\frac{1}{2}$) using the equation: $t\frac{1}{2} = 0.693 / k$.

Signaling Pathways and Logical Relationships

Pyrazole derivatives can interact with various biological targets and signaling pathways. For instance, some pyrazole-containing drugs are known to inhibit protein kinases involved in cancer signaling, such as the MAP kinase pathway.[2]





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Figure 3: A potential mechanism of action for a pyrazole derivative inhibiting the MAPK signaling pathway.

This diagram illustrates a hypothetical scenario where a pyrazole derivative acts as an inhibitor of a kinase (e.g., RAF) within the MAPK signaling cascade. This pathway is often dysregulated in various diseases, and its modulation by small molecules is a common strategy in drug discovery. While this represents a general mechanism for some pyrazoles, the specific targets of **4-Hydroxymethylpyrazole** require further investigation.

Conclusion

4-Hydroxymethylpyrazole is a versatile research chemical with applications in enzyme inhibition and drug metabolism studies. This guide provides a foundational understanding of its properties, commercial availability, and key experimental protocols. Researchers should always consult supplier-specific documentation for the most accurate product information and adhere to standard laboratory safety practices when handling this compound. The provided protocols and diagrams serve as a starting point for experimental design and can be adapted to suit the specific needs of a research project.

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